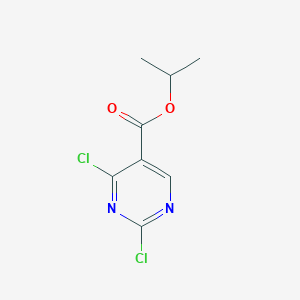

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUHXRUVTWBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: The major products are the substituted pyrimidine derivatives.

Hydrolysis: The major product is 2,4-dichloropyrimidine-5-carboxylic acid.

Scientific Research Applications

Synthesis of Anticancer Agents

Isopropyl 2,4-dichloropyrimidine-5-carboxylate serves as a pivotal intermediate in the synthesis of various anticancer drugs. Notably, it is a precursor in the development of mobocertinib, an irreversible tyrosine kinase inhibitor approved for treating non-small cell lung cancer (NSCLC) with specific mutations (EGFR exon 20 insertions) . The synthesis pathway involves several steps, where modifications to the pyrimidine core enhance selectivity and potency against resistant cancer cell lines.

Case Study: Mobocertinib Synthesis

- Initial Step : The compound is synthesized through a multi-step process involving the introduction of various substituents to improve efficacy.

- Outcome : Mobocertinib demonstrated significant selectivity against T790M/L858R double mutant cells, showcasing the effectiveness of derivatives of this compound in targeting resistant cancer phenotypes .

Development of Kinase Inhibitors

Research has indicated that derivatives of this compound can be modified to create selective inhibitors for various kinases involved in cancer progression. For example, studies have shown that substituents at the C5 position can interact favorably with target residues, enhancing cellular potency against specific kinase mutations .

Example: CDK16 Inhibitors

- Mechanism : Compounds derived from this compound were tested for their ability to inhibit cyclin-dependent kinase 16 (CDK16), leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .

- Results : The compounds displayed a dose-dependent decrease in cell proliferation, confirming their potential as therapeutic agents in cancer treatment.

Immunological Applications

In addition to its role in oncology, this compound has been explored for its immunomodulatory effects. Research indicates that certain derivatives may have applications in modulating immune responses, although this area requires further investigation.

Data Summary Table

| Application Area | Compound Derived | Key Findings |

|---|---|---|

| Anticancer Agents | Mobocertinib | Effective against T790M/L858R mutations |

| Kinase Inhibitors | CDK16 inhibitors | Induces G2/M phase arrest and apoptosis |

| Immunological Applications | Potential derivatives | Modulation of immune responses under study |

Mechanism of Action

The mechanism of action of isopropyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Isopropyl 2,4-Dichloro-6-(Methylthio)Pyrimidine-5-Carboxylate

Structural Modification : A methylthio (-SMe) group at position 6 introduces sulfur-based electronic effects.

Properties :

- Molecular Formula: C₉H₁₀Cl₂N₂O₂S

- Reactivity: The thioether group may participate in oxidation reactions or coordinate metals, expanding utility in organometallic chemistry .

2,4-Dichloropyrimidine-5-Carboxylic Acid Amide

Structural Modification : Replacement of the ester with an amide (-CONH₂) group.

Properties :

Nitro- and Amino-Substituted Analogs

- 2,4-Dichloro-5-Nitro-6-Isopropylpyrimidine (CAS 58289-29-5): The nitro group at position 5 acts as a strong electron-withdrawing group, directing electrophilic substitutions and enabling reduction to amino derivatives for further functionalization .

- 4-Amino-2-Chloropyrimidine-5-Carbaldehyde (Similarity: 0.80): The amino and aldehyde groups enable Schiff base formation, useful in constructing imine-linked frameworks .

Biological Activity

Isopropyl 2,4-dichloropyrimidine-5-carboxylate (IDPC) is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

IDPC is a pyrimidine derivative characterized by two chlorine substituents at the 2 and 4 positions and an isopropyl ester at the 5 position. Its molecular formula is C₉H₈Cl₂N₂O₂, and it exhibits a variety of chemical reactivity, including substitution reactions and hydrolysis. The structure allows for interactions with various biological targets, making it a valuable scaffold in drug design.

The biological activity of IDPC primarily stems from its ability to inhibit specific enzymes and receptors involved in cancer progression. The presence of chlorine atoms enhances its binding affinity to molecular targets, while the ester group plays a crucial role in its reactivity.

Key Mechanisms:

- Enzyme Inhibition : IDPC can inhibit deubiquitinase enzymes, which are crucial for cancer cell survival. This inhibition can lead to apoptosis in cancer cells.

- Targeting Tyrosine Kinases : Recent studies have indicated that IDPC derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .

Biological Activities

IDPC has been studied for various biological activities:

- Anticancer Properties : It has shown potential in targeting EGFR mutations, particularly those resistant to standard therapies. Mobocertinib, a derivative of IDPC, has been approved for treating NSCLC with specific mutations .

- Antimicrobial Activity : Preliminary studies suggest that IDPC may possess antimicrobial properties, though more research is needed to establish these effects conclusively .

Case Studies

-

Mobocertinib Development :

- Mobocertinib is an irreversible EGFR tyrosine kinase inhibitor derived from IDPC. It has demonstrated high selectivity for mutant EGFR forms associated with NSCLC. Clinical trials have shown that it effectively reduces tumor size in patients with EGFR exon 20 insertions .

- Clinical Findings : In trials, mobocertinib exhibited an IC50 of approximately 0.081 µM against double mutant cells, indicating strong potency compared to other treatments .

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of IDPC Derivatives

Q & A

Q. Table 1: Typical Reaction Conditions for Intermediate Synthesis

Advanced Question: How does the reactivity of the 2- and 4-chloro groups in this compound influence regioselective functionalization?

Answer:

The 2- and 4-chloro groups exhibit distinct electronic environments due to the electron-withdrawing ester group at position 4. This difference allows sequential functionalization:

- 2-Chloro Group : More reactive toward nucleophilic aromatic substitution (e.g., with amines or alkoxides) under mild conditions (DMF, 60–80°C) due to steric accessibility .

- 4-Chloro Group : Requires harsher conditions (e.g., Pd-catalyzed cross-coupling) or directing groups for selective modification.

Methodological Tip : Use kinetic vs. thermodynamic control to prioritize substitution sites. Monitor reaction progress via TLC with UV visualization or in situ IR spectroscopy.

Basic Question: What safety protocols are critical when handling this compound?

Answer:

Key safety measures include:

- Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation .

- Personal Protective Equipment (PPE) :

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., melting point) for this compound?

Answer:

Discrepancies in literature data often arise from polymorphic forms or impurities. To address this:

Recrystallization : Test solvents of varying polarity (e.g., hexane/ethyl acetate) to isolate pure polymorphs.

Differential Scanning Calorimetry (DSC) : Identify phase transitions and confirm melting points.

PXRD : Compare diffraction patterns with computational models (e.g., Mercury CCDC) .

Note : If no data exists, report experimental conditions (heating rate, atmosphere) to ensure reproducibility.

Basic Question: What role does this compound play in medicinal chemistry research?

Answer:

It serves as a key intermediate in synthesizing tyrosine kinase inhibitors (e.g., mobocertinib) . The dichloropyrimidine core allows modular derivatization:

- Position 2 : Modified with aryl amines for target binding.

- Position 4 : Functionalized with side chains to modulate pharmacokinetics.

Advanced Question: What strategies optimize reaction yields when substituting the 4-chloro group under inert conditions?

Answer:

- Catalytic Systems : Use Pd(PPh₃)₄ or CuI/ligand systems for Ullmann-type couplings.

- Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis of reactive intermediates.

- Temperature Gradients : Start at 0°C to control exotherms, then ramp to 60°C for completion.

Example : Coupling with boronic acids under Suzuki conditions achieved 85% yield in mobocertinib synthesis .

Basic Question: How is stability assessed for solutions of this compound under varying pH conditions?

Answer:

- Accelerated Stability Testing : Incubate in buffers (pH 1–13) at 40°C for 24–72 hours.

- Monitoring Tools :

Advanced Question: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states for substitution reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.

- Docking Studies : Predict binding affinities if used in drug discovery workflows .

Basic Question: What are the common impurities in commercial batches, and how are they quantified?

Answer:

Typical impurities include:

- Hydrolysis Products : 2,4-Dichloropyrimidine-5-carboxylic acid (monitored via HPLC retention time ≈ 3.2 min).

- Residual Solvents : DMF or THF (quantified by GC headspace analysis).

Limit Thresholds : Follow ICH Q3A guidelines (≤0.15% for unknown impurities) .

Advanced Question: How do steric effects from the isopropyl ester influence downstream reactivity compared to methyl or ethyl esters?

Answer:

The isopropyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.